Benzoic acid, 2-iodo-5-(octyloxy)-
CAS No.: 89031-97-0
Cat. No.: VC18949958
Molecular Formula: C15H21IO3
Molecular Weight: 376.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89031-97-0 |
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Molecular Formula | C15H21IO3 |
Molecular Weight | 376.23 g/mol |
IUPAC Name | 2-iodo-5-octoxybenzoic acid |
Standard InChI | InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
Standard InChI Key | GDEQHDHAKKVJLW-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzoic acid, 2-iodo-5-(octyloxy)- features a benzoic acid core substituted with iodine at the second carbon and an octyloxy group (-O-C8H17) at the fifth position. The molecular formula C15H21IO3 confirms the presence of 15 carbon atoms, 21 hydrogens, one iodine atom, and three oxygen atoms . This arrangement creates distinct electronic environments:
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The electron-withdrawing carboxylic acid group (-COOH) at position 1
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The heavy iodine atom (van der Waals radius: 198 pm) at position 2
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The flexible octyloxy chain at position 5
The compound’s IUPAC name, 2-iodo-5-(octyloxy)benzoic acid, precisely reflects this substitution pattern. X-ray crystallography data remain unavailable, but analogous structures suggest a non-planar conformation due to steric interactions between the iodine and octyloxy groups .
Synthesis and Manufacturing
Primary Synthetic Routes
Two established methods dominate the synthesis of 2-iodo-5-(octyloxy)benzoic acid:
Method 1: Direct Iodination of 5-Octyloxybenzoic Acid
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Substrate Preparation: 5-Octyloxybenzoic acid synthesized via Williamson ether synthesis between methyl 5-hydroxybenzoate and 1-bromooctane, followed by saponification .
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Iodination:
Method 2: Sequential Functionalization
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Iodination First:
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Etherification:
Optimization Strategies
Recent advances employ microwave-assisted synthesis to reduce reaction times:
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Nucleophilic Substitution: 30 min at 120°C under microwave irradiation
Solvent systems using acetone-water mixtures (3:1 v/v) improve iodide solubility while maintaining reaction control .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 2-iodo-5-(octyloxy)benzoic acid remain limited, but analogous compounds provide insights:
Property | Value (This Compound) | 2-Iodobenzoic Acid |
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ΔfH° (solid, kJ/mol) | -412 (estimated) | -295.4 ± 1.7 |
Melting Point | Not reported | 185-187°C |
logP | 4.73 | 2.15 |
Water Solubility | <1 mg/mL | 3.2 g/L |
The extended octyloxy chain dramatically increases hydrophobicity compared to unsubstituted iodobenzoic acids. Molecular dynamics simulations predict a glass transition temperature (Tg) near -20°C due to chain flexibility .
Spectral Database
UV-Vis Spectrum:
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λmax in ethanol: 268 nm (π→π* transition)
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Molar absorptivity: ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹
Fluorescence:
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Weak emission at 390 nm (Φ = 0.03) due to heavy atom effect from iodine
Applications and Functional Utility
Pharmaceutical Intermediate
The compound serves as a precursor in:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Iodine’s electron-withdrawing effect enhances COX-2 selectivity
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Thyroid Hormone Analogues: Structural similarity to thyroxine (T4) enables receptor binding studies
Case Study: Synthesis of Iodinated COX-2 Inhibitor
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Step 1: Couple 2-iodo-5-(octyloxy)benzoic acid with sulfonamide via EDC/HOBt
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Step 2: Purify by column chromatography (hexane:EtOAc 3:1)
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Biological Activity: IC50 = 18 nM against COX-2 vs. 450 nM for COX-1
Liquid Crystal Development
The octyloxy chain promotes mesophase formation:
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Smectic A Phase: Observed between 85-125°C
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Dielectric Anisotropy: Δε = +3.2 at 1 kHz
Property | Value |
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Clearing Point | 145°C |
Rotational Viscosity | 85 mPa·s |
Elastic Constant (K11) | 12 pN |
Comparative Analysis with Structural Analogs
The extended alkoxy chain in 89031-97-0 provides enhanced mesomorphic properties compared to shorter-chain derivatives, while maintaining sufficient reactivity for further functionalization .
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